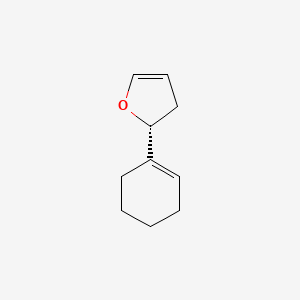
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran is an organic compound that features a dihydrofuran ring fused with a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of cyclohexene and a suitable dihydrofuran precursor in the presence of a catalyst. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Análisis De Reacciones Químicas
Types of Reactions
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The compound can participate in substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while reduction may produce more saturated compounds. Substitution reactions can result in a variety of functionalized derivatives.
Aplicaciones Científicas De Investigación
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism by which (2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes or receptors, altering cellular processes, and modulating biochemical pathways. The exact mechanism can vary depending on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- (2R)-2-(cyclohexen-1-yl)-2,3-dihydropyran
- (2R)-2-(cyclohexen-1-yl)-2,3-dihydrothiophene
Uniqueness
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran is unique due to its specific structural features, which confer distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific applications in research and industry.
Propiedades
Fórmula molecular |
C10H14O |
|---|---|
Peso molecular |
150.22 g/mol |
Nombre IUPAC |
(2R)-2-(cyclohexen-1-yl)-2,3-dihydrofuran |
InChI |
InChI=1S/C10H14O/c1-2-5-9(6-3-1)10-7-4-8-11-10/h4-5,8,10H,1-3,6-7H2/t10-/m1/s1 |
Clave InChI |
LWFZZBAVCMSKLB-SNVBAGLBSA-N |
SMILES isomérico |
C1CCC(=CC1)[C@H]2CC=CO2 |
SMILES canónico |
C1CCC(=CC1)C2CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


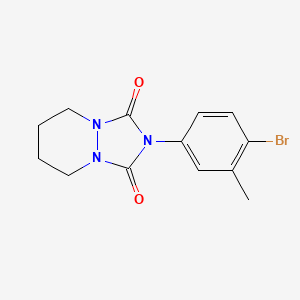

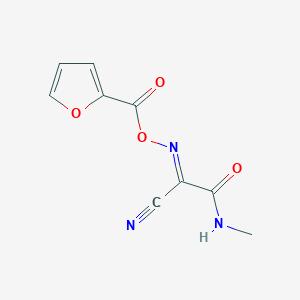
![2,3,4-Tribromo-1-chlorodibenzo[b,d]furan](/img/structure/B12895327.png)
![Benzyl [5-(4-chlorophenyl)-1,3-oxazol-2-yl]carbamate](/img/structure/B12895329.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4-dimethoxybenzene-1-sulfonamide](/img/structure/B12895335.png)
![1-Phenyl-N-[(2H-pyrrol-2-ylidene)methyl]methanamine](/img/structure/B12895337.png)
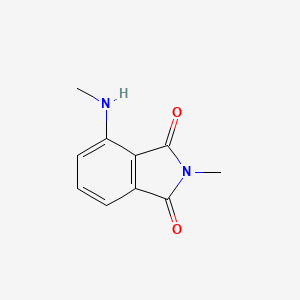
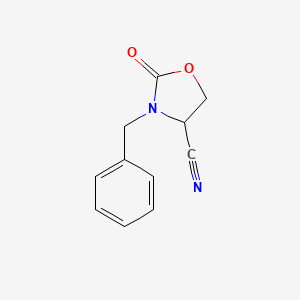

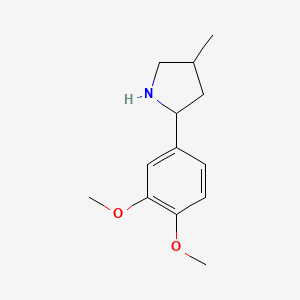
![2-(Chloromethyl)-5-[(oxolan-2-yl)oxy]-4H-pyran-4-one](/img/structure/B12895383.png)


